N-Trifluoroacetyl-2-aminoethanol

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)3(10)8-1-2-9/h9H,1-2H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSVCXHBJVBBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220035 | |

| Record name | N-Trifluoroacetyl-2-aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-29-4 | |

| Record name | N-Trifluoroacetyl-2-aminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Trifluoroacetyl-2-aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)-2,2,2-trifluoro-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TRIFLUOROACETYL-2-AMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEP32VQU4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-Trifluoroacetyl-2-aminoethanol

An In-depth Technical Guide to the

Introduction

N-Trifluoroacetyl-2-aminoethanol is a valuable chemical intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The trifluoroacetyl group serves as an effective protecting group for primary amines due to its stability under various conditions and its facile cleavage under mild basic conditions. Furthermore, the presence of the trifluoroacetyl moiety can enhance the volatility and chromatographic properties of molecules, making it a useful derivatizing agent for analytical purposes, such as gas chromatography. This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this compound, grounded in established chemical principles.

Synthesis Methodology

The synthesis of this compound is typically achieved through the N-acylation of 2-aminoethanol with a suitable trifluoroacetylating agent. Among the various agents available, trifluoroacetic anhydride (TFAA) is often preferred due to its high reactivity and the straightforward nature of the reaction.

Reaction Scheme

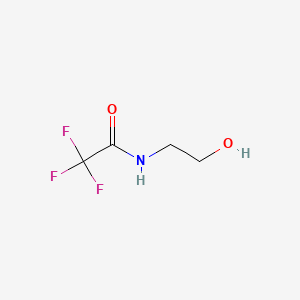

Figure 1: The overall reaction scheme for the synthesis of this compound from 2-aminoethanol and trifluoroacetic anhydride.

Mechanism of N-Trifluoroacetylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in 2-aminoethanol, possessing a lone pair of electrons, acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-trifluoroacetylated product and a molecule of trifluoroacetic acid as a byproduct. The reaction is typically rapid and exothermic.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Equipment:

-

2-Aminoethanol

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanol (1.0 eq) in anhydrous dichloromethane (DCM). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C. The use of a low temperature is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 eq) to the cooled solution of 2-aminoethanol dropwise via a dropping funnel over a period of 30-45 minutes. Maintaining a slow addition rate is essential to prevent a rapid increase in temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct, followed by brine to remove any remaining aqueous residues.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Reagent Data

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Molar Eq. |

| 2-Aminoethanol | C₂H₇NO | 61.08 | 1.012 | 1.0 |

| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 1.487 | 1.1 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 | - |

Synthesis Workflow Diagram

N-Trifluoroacetyl-2-aminoethanol CAS number and structure

An In-depth Technical Guide to N-Trifluoroacetyl-2-aminoethanol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic chemistry. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the practical insights required by researchers and professionals in drug development.

Core Identification and Structural Analysis

This compound, a bifunctional organic molecule, is systematically identified by the following:

-

IUPAC Name : 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide[2]

-

Common Synonyms : N-(2-Hydroxyethyl)trifluoroacetamide, N-(trifluoroacetyl)ethanolamine, TFA-GLY-OL[1][2]

The structure of this compound is foundational to its chemical behavior. It is derived from 2-aminoethanol (also known as ethanolamine), a molecule containing both a primary amine and a primary alcohol.[3] In this derivative, the nitrogen atom of the amine is acylated by a trifluoroacetyl group (-COCF₃).

The significance of this structural arrangement lies in the interplay between its two key components:

-

The 2-Aminoethanol Backbone : This provides a hydrophilic scaffold with a reactive primary hydroxyl group (-OH) available for further chemical modification.

-

The N-Trifluoroacetyl Group : This moiety serves as a robust protecting group for the amine. The strong electron-withdrawing nature of the three fluorine atoms significantly decreases the nucleophilicity of the nitrogen atom, rendering the amide bond stable to a wide range of reaction conditions under which other protecting groups might fail.

Caption: Chemical structure of this compound.

Physicochemical Properties

A precise understanding of the compound's physical properties is essential for its effective use in experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 157.09 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 32-35 °C (lit.) | [1] |

| Boiling Point | 234.7 °C at 760 mmHg | [1] |

| Density | 1.413 g/mL at 25 °C (lit.) | [1] |

| Solubility | Soluble in water and most organic solvents | [1] |

| Flash Point | 135°F (57.2 °C) | [1] |

Synthesis: A Protocol Driven by Chemoselectivity

The synthesis of this compound is a prime example of chemoselective acylation. The primary amine of ethanolamine is significantly more nucleophilic than its primary alcohol, allowing for targeted reaction at the nitrogen center. A common and efficient laboratory-scale synthesis involves the reaction of ethanolamine with an activated trifluoroacetic acid derivative.

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the established method of reacting ethanolamine with S-ethyl thiotrifluoroacetate.[4]

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve ethanolamine (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of ethanolamine).

-

Causality: Methanol is an excellent polar protic solvent for both reactants. Anhydrous conditions are preferred to prevent hydrolysis of the thioester.

-

-

Acylation Reaction : Place the flask in an ice bath to control the initial exotherm. Add S-ethyl thiotrifluoroacetate (1.1 eq) dropwise to the stirred solution.

-

Causality: Dropwise addition prevents a rapid temperature increase that could lead to side reactions. A slight excess of the acylating agent ensures complete consumption of the starting amine.

-

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[4]

-

Causality: Allowing the reaction to proceed overnight ensures it goes to completion.

-

-

Byproduct Removal : Gently bubble a stream of argon or nitrogen through the solution for several hours.[4]

-

Causality: The reaction produces ethanethiol (C₂H₅SH) as a volatile and odorous byproduct. Purging with an inert gas effectively removes it from the reaction mixture.

-

-

Solvent Removal : Remove the methanol solvent using a rotary evaporator.

-

Causality: This step isolates the crude product, which is often of sufficient purity for many applications. If necessary, further purification can be achieved through silica gel chromatography.

-

Core Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable tool in medicinal chemistry and process development.

A. Amine Protection in Multi-Step Synthesis

The primary role of this molecule is as a protected form of 2-aminoethanol. The trifluoroacetyl (TFA) group is a highly effective protecting group for amines due to its exceptional stability.

-

Orthogonality : The TFA group is stable to acidic conditions that would cleave other common amine protecting groups like Boc (tert-butyloxycarbonyl). It is also resistant to many oxidative and reductive conditions. This stability allows chemists to perform modifications on other parts of a molecule—such as the free hydroxyl group of N-TFA-2-aminoethanol—without affecting the protected amine.

-

Deprotection : The TFA group is typically removed under basic conditions, for example, with aqueous ammonia or potassium carbonate in methanol. This selective removal is a key aspect of its utility in complex synthetic strategies.

B. Building Block for Bioactive Molecules

As a bifunctional building block, it can be incorporated into larger molecules. The free hydroxyl group can be functionalized through etherification, esterification, or conversion to a leaving group for nucleophilic substitution, while the protected amine awaits deprotection and subsequent reaction at a later stage. This is particularly useful in the synthesis of:

-

Pharmaceutical Scaffolds : It can be used to introduce an amino-ethanol side chain, a common motif in pharmacologically active compounds.

-

Chelating Agents : The ability to introduce both nitrogen and oxygen donors is relevant in the design of chelating agents for metal ions.[5]

C. Derivatizing Agent in Analytical Chemistry

While not its primary use, the principle of trifluoroacetylation is central to analytical derivatization. Introducing a trifluoroacetyl group onto an analyte (like an amino acid or a catecholamine) can:

-

Increase Volatility : This is crucial for analysis by Gas Chromatography (GC), as it allows otherwise non-volatile compounds to be analyzed.

-

Enhance Detection : The fluorine atoms provide a unique signal for detection by Electron Capture Detectors (ECD) in GC or for ¹⁹F-NMR studies.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[2]

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed. |

| H312: Harmful in contact with skin. | |

| H332: Harmful if inhaled. | |

| Irritation | H315: Causes skin irritation. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Handling Recommendations :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

References

-

N-(trifluoroacetyl)ethanolamine. (2024). ChemBK. [Link]

-

2-Aminoethanol: Comprehensive Overview and Applications. (n.d.). Silver Fern Chemical Inc. [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. [Link]

-

Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent... (2023). ResearchGate. [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Wikipedia. [Link]

- Process for preparing N-omega-trifluoroacetyl amino acid. (1987).

-

Ethanolamine. (n.d.). Wikipedia. [Link]

-

Trifluoroacetyl derivatives of ethanolamines... (n.d.). ResearchGate. [Link]

-

Synthesis of A. N-Trifluoroacetyl-Ethanolamine. (n.d.). PrepChem.com. [Link]

Sources

An In-depth Technical Guide to N-Trifluoroacetyl-2-aminoethanol: Properties, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Trifluoroacetyl-2-aminoethanol, a versatile compound with significant applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its properties, synthesis, and practical applications.

Introduction: A Molecule of Strategic Importance

This compound, also known by synonyms such as N-(2-Hydroxyethyl)trifluoroacetamide and TFA-NH-(CH2)2-OH, is a bifunctional organic molecule featuring a trifluoroacetamide and a primary alcohol.[1] This unique structure imparts a valuable set of properties, making it a crucial reagent in various synthetic and analytical methodologies. The presence of the trifluoroacetyl group, a potent electron-withdrawing moiety, significantly influences its reactivity and stability, rendering it an effective protecting group for amines in complex syntheses.[2][3] This guide will delve into the core attributes of this compound, providing a robust resource for its effective utilization in the laboratory.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application. The following sections and tables summarize its key characteristics, compiled and cross-referenced from multiple authoritative sources.

General Properties

| Identifier | Value | Source(s) |

| CAS Number | 6974-29-4 | [1][4][5] |

| Molecular Formula | C₄H₆F₃NO₂ | [1][6] |

| Molecular Weight | 157.09 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow liquid or solid | [6] |

Thermal and Physical Properties

There are some discrepancies in the reported melting and boiling points in the literature, which may be attributed to different experimental conditions or sample purity.

| Property | Value(s) | Source(s) |

| Melting Point | 32-35 °C (lit.) -41 °C | [6] |

| Boiling Point | 234.7 °C at 760 mmHg 230 °C | [6] |

| Density | 1.413 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n_D_²⁰) | 1.375 | [6] |

| Flash Point | 135°F | [6] |

| Vapor Pressure | 0.00953 mmHg at 25°C | [6] |

Solubility Profile

Synthesis of this compound

The synthesis of this compound is typically achieved through the trifluoroacetylation of 2-aminoethanol. A common and effective method involves the reaction of 2-aminoethanol with an acylating agent such as trifluoroacetyl chloride or a trifluoroacetic acid ester.[6]

Reaction Workflow

The following diagram illustrates a typical synthetic route for this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Aminoethanol

-

Trifluoroacetyl chloride (or S-ethyl trifluorothioacetate)

-

Methanol (anhydrous)

-

Sodium hydroxide (for pH adjustment if using certain esters)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminoethanol in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetyl chloride dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product can then be purified by distillation or chromatography to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | t | 2H | -CH₂-OH |

| ~3.5 | q | 2H | -NH-CH₂- |

| Broad singlet | 1H | -OH | |

| Broad singlet | 1H | -NH- |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C=O (Amide) |

| ~116 (q) | -CF₃ |

| ~60 | -CH₂-OH |

| ~43 | -NH-CH₂- |

Note: The -CF₃ carbon signal will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (alcohol) and N-H stretch (amide) |

| ~2950, ~2880 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (amide I band) |

| ~1550 | N-H bend (amide II band) |

| ~1200-1100 | C-F stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular ion) |

| 126 | [M - CH₂OH]⁺ |

| 69 | [CF₃]⁺ |

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool in several areas of chemical research, particularly in the synthesis of complex molecules like peptides and pharmaceuticals.

Amine Protection in Peptide Synthesis

The trifluoroacetyl (TFA) group is a robust protecting group for amines, stable to the acidic conditions often used to remove other protecting groups like Boc (tert-butyloxycarbonyl).[9][10] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[11]

The trifluoroacetylation of an amine proceeds via nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon in the trifluoroacetyl group makes this reaction efficient.

Caption: Protection and deprotection of an amine using the trifluoroacetyl group.

The deprotection of the N-trifluoroacetyl group is typically achieved under mild basic conditions, for example, using potassium carbonate in methanol/water, which preserves other sensitive functionalities in the molecule.[9]

Derivatizing Agent for Gas Chromatography (GC)

This compound can be used to derivatize compounds containing functional groups like carboxylic acids to make them more volatile and suitable for analysis by gas chromatography.[12][13][14] The trifluoroacetyl group enhances the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.[15]

Safety and Handling

This compound is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical compound with well-defined physical and chemical properties. Its utility as a protecting group in organic synthesis, particularly in the complex arena of peptide and drug development, is well-established. This guide provides the essential technical information for researchers to effectively and safely utilize this important molecule in their scientific endeavors.

References

-

N-(trifluoroacetyl)ethanolamine. ChemBK. [Link]

-

Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]

-

This compound. PubChem. [Link]

-

Millar, A., et al. (2001). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 26(4), 177-184. [Link]

-

Bhanger, M. I., et al. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. Chromatographia, 73(7-8), 701-708. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

-

Aletras, A., et al. (1995). Solid-phase peptide synthesis using Nα-trityl-amino acids. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]

-

Mazzella, N., et al. (2018). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 23(2), 433. [Link]

-

Vabre, B., & R. R. R. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-23). Humana Press, New York, NY. [Link]

-

Chemical Properties of 2-(isopropyl(trifluoroacetyl)amino)ethyl trifluoroacetate. Cheméo. [Link]

-

Ethanolamine. Solubility of Things. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Bernatowicz, M. S., et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(22), 8645-8648. [Link]

Sources

- 1. This compound | C4H6F3NO2 | CID 95211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoroacetamides [organic-chemistry.org]

- 4. N-(2-羟基乙基)三氟乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Aminoethanol | 141-43-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. gcms.cz [gcms.cz]

N-Trifluoroacetyl-2-aminoethanol safety and handling

An In-Depth Technical Guide to the Safe Handling of N-Trifluoroacetyl-2-aminoethanol for Research and Development Applications

Introduction

This compound is a specialized chemical reagent primarily utilized in analytical chemistry and drug development. Its principal application is as a derivatizing agent for gas chromatography (GC) analysis.[1] By reacting with polar functional groups such as amines and hydroxyls, it forms more volatile and thermally stable trifluoroacetyl derivatives, enabling or enhancing their analysis by GC.[2][3] The incorporation of the trifluoromethyl group also significantly improves detection sensitivity, particularly with electron capture detectors (ECD).[2]

While indispensable for certain analytical methods, the chemical nature of this compound necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for its safe handling, storage, and disposal. The protocols herein are grounded in the principle of risk mitigation, ensuring that its utility in the laboratory does not compromise personnel safety or environmental integrity.

Section 1: Chemical and Physical Properties

A precise understanding of a substance's physical properties is the foundation of its safe handling. These characteristics dictate appropriate storage conditions, predict its behavior in various laboratory environments, and inform emergency response procedures.

| Property | Value | Source |

| IUPAC Name | 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide | [4] |

| Synonyms | N-(2-Hydroxyethyl)trifluoroacetamide, N-Trifluoroacetyl-ethanolamine | [4][5] |

| CAS Number | 6974-29-4 | [4][5] |

| Molecular Formula | C4H6F3NO2 | [4][5] |

| Molar Mass | 157.09 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | 32-35 °C (lit.) | [5] |

| Boiling Point | 234.7 °C at 760 mmHg | [5] |

| Density | 1.413 g/mL at 25 °C (lit.) | [5] |

| Flash Point | 135°F (57.2°C) | [5] |

Section 2: Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be understood and respected by all users.[4] The primary risks are associated with acute toxicity upon exposure and irritation to the skin and eyes.

GHS Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| (Source: PubChem CID 95211)[4] |

Causality of Hazards: The toxicity profile stems from its dual chemical nature. The trifluoroacetyl group makes the molecule reactive, a necessary feature for a derivatizing agent. However, this reactivity can also disrupt biological systems upon exposure. The aminoethanol backbone, while modified, is related to compounds that can cause skin and respiratory irritation.[6][7] Therefore, exposure through any route—ingestion, skin contact, or inhalation—poses a significant risk that must be mitigated through the controls outlined in this guide.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to safety, known as the Hierarchy of Controls , prioritizes the most effective measures for risk reduction. This hierarchy serves as the guiding principle for establishing a safe working environment.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

These are the most critical physical installations for isolating personnel from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction quenching, must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable and serves to prevent the inhalation of potentially harmful vapors or aerosols.[10]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure that eyewash stations and safety showers are located close to the workstation.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

| Protection Type | Specification | Rationale and Standard |

| Eye & Face Protection | Tightly fitting safety goggles AND a face shield. | Protects against splashes and vapors. The combination is crucial due to the "serious eye irritation" classification.[4] Must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[11] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, a primary route of exposure.[4] Gloves must be inspected before use and removed properly to avoid contaminating skin.[11] Must conform to EN 374 standard.[11] |

| Body Protection | Chemical-resistant laboratory coat. Additional chemical apron for large quantities. | Protects skin and personal clothing from spills and contamination.[8] |

| Respiratory Protection | Generally not required when used in a fume hood. | If there is a risk of exposure outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12] |

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures minimizes the risk of accidental exposure and ensures chemical integrity.

General Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Dispensing: Allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation. Use only clean, dry glassware or syringes for transfer.

-

Use: Perform all transfers and reactions within the fume hood. Keep the container tightly closed when not in use.[8][10]

-

Post-Handling: After use, securely seal the container. Wipe down the work area in the fume hood. Remove PPE in the correct order, and wash hands and any exposed skin thoroughly.[8]

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6][7][8]

-

Container: Keep the container tightly closed to prevent contamination and potential release of vapors.[7] Consider storing under an inert gas like argon or nitrogen to protect from moisture and air.[7][8]

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and metals.[8][9][10] The amide bond is susceptible to hydrolysis, and the molecule can react exothermically with strong oxidizers.

Section 5: Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

First Aid Measures

These procedures should be followed while seeking immediate medical attention. Always provide the Safety Data Sheet (SDS) to emergency responders.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[9][13] Call for immediate medical assistance.[10]

-

Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[9][13] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8][10] Call a physician or Poison Control Center immediately.[10]

Spill Response Protocol

For a small laboratory spill (<100 mL):

Caption: Step-by-step workflow for responding to a chemical spill.

-

Alert & Evacuate: Immediately alert others in the vicinity. Evacuate non-essential personnel.

-

Control Vapors & Ignition: If safe to do so, remove all sources of ignition.[8][10] Ensure the spill is contained within a fume hood or that ventilation is maximized.

-

Don PPE: Wear, at a minimum, a lab coat, face shield, safety goggles, and double gloves.

-

Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a chemical sorbent.[14][15]

-

Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.[5]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

-

Disposal: Dispose of the sealed waste container through your institution's hazardous waste program.[10]

Section 6: Waste Disposal

Chemical waste disposal is strictly regulated.

-

Chemical Waste: Unused or waste this compound must be collected in a dedicated, clearly labeled, and sealed container.

-

Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials, and disposable labware, must be disposed of as hazardous waste.

-

Procedure: Never dispose of this chemical down the drain.[8] All waste must be handled by a licensed waste disposal company in accordance with local, state, and federal regulations.[7][15]

Section 7: Application-Specific Protocol: Derivatization for GC

This protocol illustrates the use of this compound in a common laboratory workflow, integrating safety at each step.

Caption: A typical workflow for sample derivatization prior to GC analysis.

Objective: To convert a polar analyte into a volatile derivative for GC analysis.

Methodology (Performed entirely within a chemical fume hood):

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into a micro-reaction vial. Dissolve it in 100-200 µL of a dry, aprotic solvent (e.g., acetonitrile, pyridine).

-

Reagent Addition: Add a molar excess of this compound to the vial. The exact amount depends on the concentration and number of active hydrogens on the analyte.

-

Reaction: Cap the vial tightly. Depending on the analyte's reactivity, the reaction may proceed at room temperature or require heating (e.g., 60-80 °C for 15-30 minutes).[2] Use a thermostatically controlled heating block.[2]

-

Analysis: After the reaction is complete and the vial has cooled, a small aliquot (typically 1 µL) of the reaction mixture is withdrawn and injected directly into the gas chromatograph.

-

Quenching & Waste: Any remaining reaction mixture is considered hazardous waste and must be disposed of according to the procedures in Section 6.

Conclusion

This compound is a valuable tool for sensitive analytical applications. Its effective use is inextricably linked to a culture of safety. By understanding its chemical properties and hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergencies, researchers can confidently leverage its benefits while ensuring a safe laboratory environment for all.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95211, this compound. Retrieved from [Link]

-

ChemBK (2024). N-(trifluoroacetyl)ethanolamine. Retrieved from [Link]

-

Iris Biotech GmbH (2025). Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Castrol (2025). Safety Data Sheet. Retrieved from [Link]

-

Workplace Material Handling & Safety (2022). First Aid Procedures For Chemical Hazards. Retrieved from [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Macherey-Nagel (n.d.). Derivatization reagents for GC. Retrieved from [Link]

-

U.S. Department of Health & Human Services (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Toxicology Excellence for Risk Assessment (TERA) (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

-

ScienceLab.com (2005). Material Safety Data Sheet: 2,2,2- Trifluoroethanol. Retrieved from [Link]

-

Australian Government Department of Health (2013). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]

-

Wikipedia (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Bernardo Ecenarro (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

YinYang (n.d.). 2-Aminoethanol: Comprehensive Overview and Applications. Retrieved from [Link]

-

ChemBeast (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Retrieved from [Link]

Sources

- 1. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. gcms.cz [gcms.cz]

- 3. adis-international.ro [adis-international.ro]

- 4. This compound | C4H6F3NO2 | CID 95211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. media.iris-biotech.de [media.iris-biotech.de]

- 12. carlroth.com [carlroth.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. itwreagents.com [itwreagents.com]

- 15. ProductCode: 465955 Product Name: [msdspds.castrol.com]

Trifluoroacetylation in Chemical Analysis: A Senior Application Scientist's Guide

Executive Summary

In the landscape of modern analytical chemistry, the derivatization of analytes is a critical step to enhance their detectability and separability, particularly in chromatographic techniques. Trifluoroacetylation, the introduction of a trifluoroacetyl group (CF₃CO-), stands out as a robust and versatile method for this purpose. This guide provides an in-depth exploration of the principles, reagents, and applications of trifluoroacetylation, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this technique, offer field-proven insights into experimental choices, and provide detailed protocols to ensure reproducible and reliable results.

The Core Principle: Why Trifluoroacetylate?

Many biologically and pharmaceutically relevant molecules possess polar functional groups, such as hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups. These groups often render the parent molecules non-volatile and prone to thermal degradation, making them unsuitable for direct analysis by gas chromatography (GC).[1] Trifluoroacetylation addresses this challenge by chemically modifying these polar sites. The core principle lies in the reaction of an analyte with a trifluoroacetylating agent to form a stable, less polar, and more volatile derivative.[2][3]

The incorporation of the trifluoroacetyl moiety imparts several key advantages for chemical analysis:

-

Increased Volatility: By masking polar functional groups, trifluoroacetylation significantly increases the volatility of analytes like amino acids, carbohydrates, and steroids, making them amenable to GC analysis.[4][5] The resulting trifluoroacetyl esters or amides are less polar and elute more efficiently from the GC column.[2]

-

Enhanced Thermal Stability: The derivatization process protects thermally labile compounds from degrading in the high temperatures of the GC injector and column.[4]

-

Improved Chromatographic Performance: Trifluoroacetylation often leads to better peak shapes, reduced tailing, and improved separation of analytes in complex mixtures.[3][4] This is due to the reduction of intermolecular hydrogen bonding and interactions with active sites in the GC system.[6]

-

Enhanced Detectability: The presence of three fluorine atoms in the trifluoroacetyl group makes the derivatives highly responsive to electron capture detectors (ECD), which are extremely sensitive to halogenated compounds.[1][2] This allows for the detection of analytes at very low concentrations.[1]

-

Characteristic Mass Spectra: Trifluoroacetyl derivatives often produce unique and high-molecular-weight fragments in mass spectrometry (MS), aiding in the structural elucidation and confident identification of the analyte.[2][4]

The Reagents of Choice: A Comparative Overview

The selection of the appropriate trifluoroacetylating agent is paramount for successful derivatization. The reactivity of the reagent, the nature of the analyte, and the desired analytical outcome are all critical considerations.

| Reagent | Acronym | Key Characteristics & Applications |

| Trifluoroacetic Anhydride | TFAA | Highly reactive and volatile, TFAA is a powerful acylation reagent for alcohols, amines, and phenols.[4][7] It is widely used for derivatizing amino acids, steroids, and in drug abuse testing.[7][8] No acidic byproducts are formed during the reaction.[8] |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | A potent trifluoroacetylating agent that reacts readily with hydroxyl, amino, and thiol groups under mild, non-acidic conditions.[1][9] Its byproducts are volatile and stable, making it a good choice for GC analysis.[9] MBTFA is particularly useful for derivatizing carbohydrates.[9] |

| Trifluoroacetyl Fluoride | TFAF | A highly reactive gas that serves as a potent trifluoroacetylation agent for alcohols and amines.[10] Its high reactivity allows for derivatization under specific conditions.[10] |

| Ethyl Trifluoroacetate | Can be used for the trifluoroacetylation of amino acids and peptides.[11][12] |

The Mechanism of Trifluoroacetylation: A Nucleophilic Acyl Substitution

The underlying chemical transformation in trifluoroacetylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the heteroatom (oxygen in hydroxyls, nitrogen in amines, or sulfur in thiols) of the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetylating agent.

Using Trifluoroacetic Anhydride (TFAA)

TFAA is a highly reactive acylating agent. The reaction proceeds as follows:

Caption: General mechanism of trifluoroacetylation using TFAA.

The reaction can be catalyzed by the addition of a base, such as pyridine or triethylamine, which acts as an acid scavenger, driving the reaction to completion.[7][8]

Using N-Methyl-bis(trifluoroacetamide) (MBTFA)

MBTFA offers a milder, non-acidic alternative to TFAA. The reaction mechanism involves the transfer of a trifluoroacetyl group from the reagent to the analyte.

Caption: General mechanism of trifluoroacetylation using MBTFA.

A significant advantage of MBTFA is that its principal byproduct, N-methyltrifluoroacetamide, is stable and volatile, minimizing interference in the subsequent GC analysis.[13]

Field-Proven Protocols and Methodologies

The success of trifluoroacetylation hinges on a well-defined and optimized protocol. The following sections provide detailed, step-by-step methodologies for the derivatization of common analyte classes.

Trifluoroacetylation of Amphetamines using TFAA

This protocol is widely used in forensic and clinical toxicology for the confirmation of amphetamine-type stimulants.[4]

Experimental Workflow:

Caption: Workflow for TFAA derivatization of amphetamines.

Detailed Steps:

-

Sample Preparation: Extract the amphetamines from the biological matrix using a suitable liquid-liquid extraction procedure.

-

Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[4]

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[4]

-

Analysis: After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS system.

Trifluoroacetylation of Steroids using TFAA

The analysis of steroids is crucial in clinical chemistry and endocrinology. Trifluoroacetylation enhances their volatility for GC analysis.[14]

Experimental Workflow:

Caption: Workflow for TFAA derivatization of steroids.

Detailed Steps:

-

Sample Preparation: Evaporate the sample extract containing the sterols to complete dryness under a stream of nitrogen at 50°C.[4]

-

Derivatization: To the dried residue in a glass vial, add 200 µL of anhydrous tetrahydrofuran (THF) and 100 µL of TFAA.[4][14] An internal standard should be added at this stage.

-

Reaction: Seal the vial with a PTFE-lined screw cap and heat at 68-70°C for 24 hours.[4]

-

Post-Reaction Cleanup: After the vial has cooled, evaporate the reaction mixture to dryness under a stream of nitrogen at 50°C to remove excess reagent.[4][14] It is important to remove excess fluorinated anhydrides to prevent damage to the GC column.[14]

-

Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., hexane) before injection into the GC-MS system.

Two-Step Derivatization of Amino Acids

For complex molecules like amino acids, a two-step derivatization is often employed to target different functional groups.

Experimental Workflow:

Caption: Two-step derivatization of amino acids.

Detailed Steps:

-

Sample Preparation: A dried plasma spot on filter paper is typically used as the starting material. An appropriate internal standard is added.[4]

-

Step 1 (Silylation): Add N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and heat at 60°C for 10 minutes. This step derivatizes the carboxylic acid groups.[4]

-

Step 2 (Trifluoroacetylation): Add N-methyl-bis-trifluoroacetamide (MBTFA) and heat at 60°C for an additional 15 minutes. This step derivatizes the amino groups.[4]

-

Analysis: The resulting mixture containing the fully derivatized amino acids is then ready for GC-MS analysis.

Applications in Drug Development and Beyond

The utility of trifluoroacetylation extends across various scientific disciplines, playing a pivotal role in pharmaceutical research, clinical diagnostics, and environmental analysis.

-

Pharmaceutical Analysis: In drug development, trifluoroacetylation is employed for the analysis of active pharmaceutical ingredients (APIs) and their metabolites.[15] The introduction of a trifluoroacetyl group can also be a strategic modification to enhance the lipophilicity and metabolic stability of drug candidates.[15]

-

Clinical Chemistry: The quantification of endogenous compounds like amino acids and steroids in biological fluids is a cornerstone of clinical diagnostics.[7][16] Trifluoroacetylation enables the sensitive and specific measurement of these biomarkers.

-

Environmental Monitoring: The detection of trace levels of pollutants such as pesticides and industrial byproducts in environmental samples is critical for public health.[2] Trifluoroacetylation, coupled with GC-ECD, provides the necessary sensitivity for these demanding analyses.

-

Food Science and Metabolomics: The analysis of carbohydrates, fatty acids, and other metabolites in food and biological systems often relies on derivatization to improve their chromatographic properties.[17][18] Trifluoroacetylation is a valuable tool in these fields.[19][20]

Troubleshooting and Best Practices

To ensure the integrity and reproducibility of your analytical results, it is essential to adhere to best practices and be aware of potential pitfalls.

-

Moisture Control: Trifluoroacetylating reagents are highly sensitive to moisture.[8] All glassware and solvents should be scrupulously dried to prevent hydrolysis of the reagent and incomplete derivatization.

-

Reagent Purity: The use of high-purity reagents is critical to avoid the introduction of interfering artifacts into the chromatogram.[2]

-

Reaction Optimization: Derivatization times and temperatures may need to be optimized for specific analytes to ensure complete reaction without degradation.[7][21]

-

Analyte Adsorption: Even after derivatization, some compounds may still be prone to adsorption in the GC system. The use of deactivated liners and columns is recommended to minimize this effect.[6]

-

Safety Precautions: Trifluoroacetylating reagents are corrosive and volatile.[3][8] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment.

Conclusion: A Powerful Tool in the Analytical Chemist's Arsenal

Trifluoroacetylation is a time-tested and indispensable derivatization technique in chemical analysis. Its ability to enhance the volatility, thermal stability, and detectability of a wide range of polar compounds makes it a powerful tool for researchers and scientists across diverse fields. By understanding the underlying principles, selecting the appropriate reagents, and adhering to optimized protocols, analytical chemists can harness the full potential of trifluoroacetylation to achieve accurate, sensitive, and reliable results. This guide serves as a comprehensive resource to empower you in your analytical endeavors, from method development to routine analysis.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.

- Mastering GC Derivatization with N-Methylbis(trifluoroacetamide). (n.d.).

- CovaChem. (n.d.). N-Methyl-bis-trifluoroacetamide | MBTFA.

- Nilsson, B. (1983). Oligosaccharides released from glycolipids by trifluoroacetolysis can be analyzed by gas chromatography-mass spectrometry. Archives of Biochemistry and Biophysics, 222(2), 628-48.

- Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers. (2024). National Institutes of Health.

- Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.

- Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers. (n.d.).

- Aubert, C., & Rontani, J.-F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC - PubMed Central.

- BenchChem. (n.d.). Reducing analyte adsorption in the GC system for trifluoroacetylated compounds.

- N-Methyl-bis(trifluoroacetamide) for GC derivatization, LiChropur , = 97.0 GC 685-27-8. (n.d.).

- Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization.

- Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). (n.d.). IDC Technologies.

- BenchChem. (n.d.). Application Notes and Protocols: Trifluoroacetyl Fluoride as a Trifluoroacetylation Agent.

- Sigma-Aldrich. (n.d.). Perfluoro Acid Anhydrides.

- The Role of Trifluoroacetic Anhydride in Pharmaceutical Intermediate Synthesis. (2026).

- A method for the analysis of sugars in plant cell-wall polysaccharides by gas-liquid chromatography. (n.d.). CABI Digital Library.

- Carbohydrate Trifluoroacetates | 7 | Analysis of Carbohydrates by GLC. (1988). Taylor & Francis eBooks.

- Aubert, C., & Rontani, J.-F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1547.

- Optimization of Reaction Conditions. (n.d.). ResearchGate.

- Guide to Derivatization Reagents for GC. (n.d.).

- Kent, S. B., & Merrifield, R. B. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed.

- Trifluoroacetyl triflate. (n.d.). Organic Syntheses Procedure.

- ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. (2025). ResearchGate.

- Saroff, H. A., & Karmen, A. (n.d.). Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters. PMC - NIH.

- Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples. (2025). ResearchGate.

- CovaChem. (n.d.). Product Information Bulletin Trifluoroacetic Anhydride (TFAA).

- Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2023). MDPI.

- Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- TCI Chemicals. (n.d.). GC Derivatization Reagents.

- Process for preparing N-omega-trifluoroacetyl amino acid. (n.d.). Google Patents.

- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). PNAS.

- Trifluoroacetylation of Amino Acids and Peptides under Neutral Conditions. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (2025). ResearchGate.

- GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen®.... (n.d.). ResearchGate.

- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). National Institutes of Health.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. covachem.com [covachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. covachem.com [covachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 13. gcms.cz [gcms.cz]

- 14. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Gas-liquid chromatography of trifluoroacetylated amino acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Oligosaccharides released from glycolipids by trifluoroacetolysis can be analyzed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the N-Trifluoroacetyl Protecting Group for Amine Functionalities

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide development, the strategic use of protecting groups is paramount. The trifluoroacetyl (TFA) group, a robust acyl-type protecting group, offers a unique and powerful combination of stability in acidic conditions and facile cleavage under mild basic conditions. This orthogonality to common protecting groups like Boc and Cbz makes it an indispensable tool for complex, multi-step syntheses. This technical guide provides a comprehensive exploration of the N-trifluoroacetyl group, focusing on the core principles of its application, detailed experimental protocols for its introduction and removal, and its strategic role in advanced synthetic applications. We will use the protection of 2-aminoethanol and amino acids as core examples to illustrate the practical utility and underlying chemical principles of this versatile protecting group.

Core Principles of the Trifluoroacetyl (TFA) Protecting Group

The utility of any protecting group is defined by its stability and lability profile. The trifluoroacetyl group (CF₃CO-) derives its unique characteristics from the potent electron-withdrawing effect of its three fluorine atoms. This inductive effect significantly decreases the electron density of the adjacent carbonyl carbon, making the resulting N-trifluoroacetamide bond exceptionally stable under certain conditions while priming it for cleavage under others.

Key Advantages:

-

Exceptional Acid Stability : The N-TFA group is remarkably stable in strongly acidic media, including trifluoroacetic acid (TFA) itself, which is commonly used to cleave tert-butoxycarbonyl (Boc) groups.[1][2] This stability is the cornerstone of its use in orthogonal synthesis strategies, allowing for the selective deprotection of acid-labile groups in its presence.[1]

-

Mild Base Lability : Conversely, the electron-withdrawing nature of the CF₃ group renders the amide proton more acidic and the carbonyl carbon more susceptible to nucleophilic attack. This allows the TFA group to be readily cleaved under mild basic conditions, such as treatment with aqueous piperidine, sodium hydroxide, or potassium carbonate in alcoholic solvents.[1][3] This provides a clear and orthogonal deprotection pathway relative to acid-labile or hydrogenolysis-labile groups.

Introduction of the TFA Group: Trifluoroacetylation Protocols

Trifluoroacetylation is the process of introducing the CF₃CO- group onto a nucleophilic site, most commonly a primary or secondary amine. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Trifluoroacetylation

The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the trifluoroacetylating agent. This forms a transient tetrahedral intermediate, which subsequently collapses by expelling a leaving group to form the stable trifluoroacetamide.[4] A base, such as triethylamine, is often included to neutralize the acidic byproduct, driving the reaction to completion.[4]

Experimental Protocol 1: Synthesis of N-Trifluoroacetyl-2-aminoethanol

This protocol describes the trifluoroacetylation of ethanolamine using S-ethyl thiotrifluoroacetate as the acetylating agent. This choice of reagent is effective and avoids the harsh conditions or corrosive byproducts associated with acid chlorides or anhydrides.

Materials:

Methodology: [7]

-

Dissolution: Dissolve ethanolamine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add S-ethyl thiotrifluoroacetate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Allow the reaction mixture to stand overnight at room temperature. During this time, gently bubble argon through the solution to facilitate the removal of the ethanethiol byproduct.

-

Scientist's Note: The removal of the volatile ethanethiol byproduct helps drive the reaction equilibrium towards the product, ensuring a high yield.

-

-

Workup: Once the reaction is complete (monitored by TLC or LC-MS), remove the excess solvent and any remaining volatile components in vacuo using a rotary evaporator.

-

Isolation: The resulting product, this compound, is often obtained in high purity and may not require further purification.

Experimental Protocol 2: Selective Trifluoroacetylation of the ε-Amino Group of Lysine

This protocol demonstrates the chemoselective protection of the side-chain amine of lysine, leaving the α-amino group available for peptide coupling. This is a foundational technique in peptide chemistry.

Materials:

-

L-lysine hydrochloride

-

1 N Aqueous Sodium Hydroxide (NaOH)

-

Ethyl trifluoroacetate

-

Ethanol

-

Deionized water

Methodology: [1]

-

Preparation: Dissolve L-lysine hydrochloride in a 1 N aqueous NaOH solution, adjusting the pH to approximately 10.5. This deprotonates the ε-amino group, making it nucleophilic, while the α-amino group exists predominantly as a zwitterion.

-

Cooling: Cool the solution to 5°C in an ice bath. This is critical to control the reaction rate and minimize potential side reactions.

-

Trifluoroacetylation: Add ethyl trifluoroacetate to the cooled solution while stirring vigorously. Maintain the temperature at 5°C throughout the addition.

-

Reaction: Continue the reaction for 3 hours. A white precipitate of Nε-trifluoroacetyl-L-lysine will form as the product is less soluble in the aqueous medium.

-

pH Adjustment: Adjust the pH of the reaction mixture to 5.8. This neutralizes the solution and maximizes the precipitation of the product.

-

Isolation & Purification: Filter the white precipitate and wash it sequentially with cold water and then ethanol to remove unreacted starting materials and salts.

-

Drying: Dry the final product under reduced pressure to yield pure Nε-trifluoroacetyl-L-lysine.

Stability and Orthogonality in Synthetic Strategy

The strategic power of the TFA group lies in its orthogonality—the ability to be removed under a specific set of conditions that do not affect other protecting groups present in the molecule.

Data Presentation: Stability of the N-TFA Group

| Condition Category | Reagent/Condition | Stability of N-TFA Group | Compatible Protecting Groups |

| Strong Acid | 50% TFA in Dichloromethane (DCM) | Stable | Boc (Cleaved) |

| Moderate Acid | Acetic Acid | Stable | Boc (Cleaved) |

| Hydrogenolysis | H₂, Pd/C | Stable | Cbz, Benzyl Esters (Cleaved) |

| Mild Base | 20% Piperidine in DMF | Labile (slowly) / Stable (short exposure) | Fmoc (Cleaved) |

| Strong Base | 1 M NaOH, K₂CO₃, aq. Piperidine | Cleaved | Most ester groups (Cleaved) |

This table summarizes the differential stability that allows for selective deprotection schemes.

Visualization: Orthogonal Deprotection Workflow

The following diagram illustrates a hypothetical peptide synthesis scenario where the TFA group's orthogonality to Boc and Cbz groups is exploited for selective deprotection.

Cleavage of the TFA Group: Deprotection Protocols

The removal of the N-TFA group is reliably achieved under mild basic conditions. The choice of base and solvent can be tailored to the substrate's sensitivity and solubility.

Experimental Protocol 3: On-Resin Cleavage of TFA from a Lysine Residue

This protocol is essential for solid-phase peptide synthesis (SPPS), where a lysine side chain needs to be deprotected for branching or labeling while the peptide remains anchored to the resin.

Materials:

-

Peptide-resin containing a Lys(TFA) residue

-

2 M aqueous piperidine solution

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test reagents

Methodology: [1]

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

-

Deprotection: Drain the DMF and add the 2 M aqueous piperidine solution to the resin.

-

Reaction: Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation.

-

Scientist's Note: The use of aqueous piperidine is key. Anhydrous piperidine solutions used for Fmoc removal are generally not sufficient to cleave the more stable N-TFA amide bond.

-

-

Monitoring: Monitor the reaction's completion using the Kaiser test. A positive result (dark blue color on the resin beads) indicates the presence of a free primary amine, signifying successful deprotection.

-

Washing: Once the Kaiser test is positive, thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine and the cleaved protecting group. The resin is now ready for the next synthetic step.

Applications in Research and Drug Development

The unique properties of the N-TFA group have led to its adoption in several specialized areas of chemical synthesis.

-

Peptide Synthesis : As detailed, its orthogonality makes it ideal for protecting lysine side chains in both Boc- and Fmoc-based SPPS, allowing for the synthesis of complex or branched peptides.[1][3] However, caution is advised as N-TFA protected amino acids can be prone to racemization during activation for coupling.[3][8]

-

Guanidine Protection : The TFA group is an effective protecting group for the guanidine functionality of arginine.[9][10][11] It is stable to the acidic conditions of Boc-SPPS and can be cleaved with mild bases, offering a valuable alternative to other guanidine protecting groups.[10]

-

Synthesis of Energetic Materials : The exceptional stability of the N-TFA group in highly acidic and nitrating media has been exploited to protect amine functionalities during the synthesis of energetic compounds.[12][13]

-

Derivatization for Analysis : Trifluoroacetylation increases the volatility and thermal stability of amines, making them more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[4]

Conclusion

The trifluoroacetyl protecting group is a powerful and versatile tool in the synthetic chemist's arsenal. Its defining characteristic—robustness to strong acids coupled with lability to mild bases—provides a high degree of orthogonality that is critical for the synthesis of complex molecules. While strategic considerations such as potential racemization must be managed, the proper application of TFA protection enables elegant and efficient synthetic routes. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively leverage N-trifluoroacetyl chemistry in their synthetic endeavors, from peptide therapeutics to advanced material science.

References

- The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry. Benchchem.

- Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride. Benchchem.

- TFA Deprotection Definition. Fiveable.

- Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. ElectronicsAndBooks.

- The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.

- Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.

- New trifluoroacetylation method for amines.

- Trifluoroacetamides. Organic Chemistry Portal.

- L-Tyrosine, N-(trifluoroacetyl)-. Organic Syntheses Procedure.

- Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed.

- Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry.

- Use of trifluoroacetamide for n-terminal protection.

- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.

- Trifluoroacetylation for amines.

- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS.

- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH.

- The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups.

- Synthesis of A. N-Trifluoroacetyl-Ethanolamine. PrepChem.com.

- A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Thieme.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.

- Protecting groups. Self-published.

- Trifluoroacetyl as an orthogonal protecting group for guanidines. ePrints Soton.

- A method for removal of N-BOC protecting groups from substrates on TFA-sensitive resins. Self-published.

- A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. NIH.

- This compound. PubChem.

- Process for preparing N-omega-trifluoroacetyl amino acid.

- Boc Deprotection - TFA. Common Organic Chemistry.

- Process for the synthesis of 2,2,2-trifluoroethanol.

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Recovery of amino acids after trifluoroacetic acid-acetyl chlo- ride....

- Ethanolamine. Wikipedia.

- Ethanolamine. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethanolamine - Wikipedia [en.wikipedia.org]

- 6. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to the Solubility of N-Trifluoroacetyl-2-aminoethanol in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of N-Trifluoroacetyl-2-aminoethanol, a key intermediate and building block in pharmaceutical and materials science. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, chemists, and drug development professionals a thorough resource. We delve into the physicochemical properties of the molecule, apply solubility frameworks like Hansen Solubility Parameters, and present a detailed, self-validating experimental protocol for accurate solubility determination. The guide aims to explain the causality behind solubility phenomena, ensuring that experimental choices are informed, efficient, and scientifically sound.

Introduction: The Significance of this compound

This compound (TFA-ethanolamine) is a vital molecular scaffold characterized by a trifluoroacetyl protecting group on an ethanolamine backbone. The trifluoroacetyl group imparts unique properties, including enhanced thermal stability and altered chemical reactivity, but most critically, it profoundly influences the molecule's solubility profile. In drug development, controlling the solubility of intermediates like TFA-ethanolamine is essential for achieving high yields, purity, and scalability. In synthesis, the choice of solvent is dictated by the solubility of reactants and reagents, directly impacting reaction kinetics and outcomes. This guide provides the foundational knowledge required to manipulate and predict the solubility of this versatile compound.

Physicochemical Properties & Molecular Structure Analysis

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule possesses distinct polar and nonpolar characteristics.

-

Polar Moieties : The hydroxyl (-OH) and the secondary amide (-NH-C=O) groups are capable of acting as both hydrogen bond donors and acceptors. These groups drive solubility in polar, protic solvents.

-